N-(2-chlorobenzyl)-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide
Overview
Description
N-(2-chlorobenzyl)-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ABT-288 and belongs to the class of drugs called antipsychotics. ABT-288 has been shown to have potential therapeutic effects for the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and depression.
Mechanism of Action
The mechanism of action of ABT-288 is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain, including dopamine and serotonin. ABT-288 is a selective agonist of the D4 dopamine receptor, which is believed to play a role in cognitive function and emotional regulation.
Biochemical and Physiological Effects:
ABT-288 has been shown to have several biochemical and physiological effects in animal models. These effects include increased dopamine and serotonin release in the prefrontal cortex, increased c-Fos expression in the prefrontal cortex, and increased expression of brain-derived neurotrophic factor (BDNF).
Advantages and Limitations for Lab Experiments
ABT-288 has several advantages for use in laboratory experiments. It is a highly selective agonist of the D4 dopamine receptor, which allows for targeted manipulation of this receptor in animal models. ABT-288 is also relatively stable and can be administered orally, which makes it easier to use in experiments. However, ABT-288 has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several future directions for research on ABT-288. One area of interest is the potential use of ABT-288 in the treatment of cognitive deficits associated with schizophrenia and other neurological disorders. Another area of interest is the potential use of ABT-288 in combination with other drugs to improve therapeutic outcomes. Additionally, further research is needed to fully understand the mechanism of action of ABT-288 and its potential for off-target effects.
Scientific Research Applications
ABT-288 has been studied extensively for its potential therapeutic applications in various neurological disorders. Several studies have shown that ABT-288 has the potential to improve cognitive function and reduce symptoms of schizophrenia and bipolar disorder. ABT-288 has also been shown to have antidepressant effects in animal models.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O/c1-18(15-19-7-3-2-4-8-19)17-26-13-11-20(12-14-26)23(27)25-16-21-9-5-6-10-22(21)24/h2-10,15,20H,11-14,16-17H2,1H3,(H,25,27)/b18-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMBGMWJJFTVMA-OBGWFSINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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